molecular formula C20H18FNO4 B11405031 N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11405031
M. Wt: 355.4 g/mol
InChI Key: DRAGALBBTRVBHH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methyl-chromen-2-one moiety, and an acetamide linkage. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 4-fluorophenylethylamine, 7-hydroxy-4-methylcoumarin, and acetic anhydride.

    Step 1: The reaction begins with the acylation of 7-hydroxy-4-methylcoumarin using acetic anhydride to form 7-acetoxy-4-methylcoumarin.

    Step 2: The 7-acetoxy-4-methylcoumarin is then reacted with 4-fluorophenylethylamine in the presence of a suitable catalyst (e.g., triethylamine) to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific optical and electronic properties.
  • Applied in the formulation of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The pathways involved include signal transduction cascades and metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[2-(4-bromophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[2-(4-methylphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Comparison:

  • The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenyl group can significantly influence the compound’s reactivity and biological activity.
  • The fluorine-containing compound is unique due to the strong electron-withdrawing effect of fluorine, which can enhance its binding affinity to certain molecular targets and increase its metabolic stability compared to its chlorine and bromine analogs.

This detailed article provides a comprehensive overview of N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18FNO4/c1-12-16-7-6-15(23)10-18(16)26-20(25)17(12)11-19(24)22-9-8-13-2-4-14(21)5-3-13/h2-7,10,23H,8-9,11H2,1H3,(H,22,24)

InChI Key

DRAGALBBTRVBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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